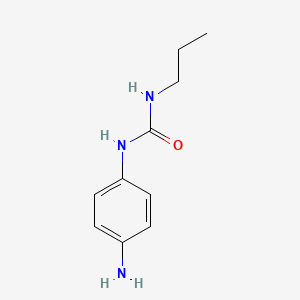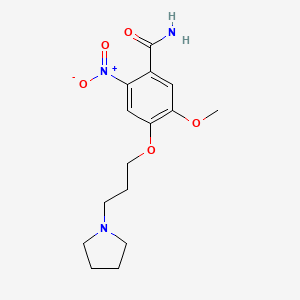![molecular formula C20H16N4O B8548232 5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8548232.png)
5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyridine with various aldehydes and ketones under acidic conditions to form the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis methods, which are advantageous due to their environmental friendliness and cost-effectiveness . These methods often utilize microwave irradiation or ultrasonic waves to accelerate the reaction rates and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can induce apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine scaffold.
Imidazo[1,2-a]pyrimidine derivatives: These compounds have a similar heterocyclic structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds are purine analogues with potential antimetabolite properties.
Uniqueness
5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in enzyme active sites .
Eigenschaften
Molekularformel |
C20H16N4O |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H16N4O/c1-14-16(17-9-5-6-12-21-17)10-11-19-23-18(13-24(14)19)20(25)22-15-7-3-2-4-8-15/h2-13H,1H3,(H,22,25) |
InChI-Schlüssel |
MCUHEIIIDFDWSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=NC(=CN12)C(=O)NC3=CC=CC=C3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8548152.png)


![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)

![N-(4-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B8548177.png)
![Spiro[4.6]undecane-2-methanol](/img/structure/B8548180.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]vinyl]imidazole](/img/structure/B8548187.png)


![7-chloro-2-ethyl-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8548238.png)



